molecular formula C13H10N2O2 B8693115 2-[2-(2-Nitrophenyl)ethenyl]pyridine CAS No. 50385-24-5

2-[2-(2-Nitrophenyl)ethenyl]pyridine

Cat. No.: B8693115
CAS No.: 50385-24-5
M. Wt: 226.23 g/mol
InChI Key: YADNATDOWRSAOC-HJWRWDBZSA-N
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Description

Significance of Pyridine (B92270) Derivatives in Organic Chemistry and Materials Science

Pyridine, a heterocyclic organic compound, and its derivatives are foundational to numerous areas of chemistry and materials science. The pyridine ring is a key structural motif in a vast array of commercial products, including pharmaceuticals and agrochemicals wikipedia.org. Structurally related to benzene (B151609), pyridine features a nitrogen atom that replaces a methine group, creating a delocalized six-π-electron system that imparts aromatic stability wikipedia.org.

In organic synthesis, the pyridine nucleus is a versatile building block. The nitrogen atom's lone pair of electrons gives pyridine basic properties similar to tertiary amines, while the ring's electron-deficient nature influences its reactivity in substitution reactions wikipedia.org. Pyridine derivatives are also explored for their potential biological activities, with some showing antiseptic and bactericidal properties acs.org.

In the realm of materials science, pyridine-containing molecules are integral to the development of advanced functional materials. Their ability to coordinate with metal ions is exploited in the creation of catalysts and metal-organic frameworks. Furthermore, incorporating pyridine units into polymer backbones is a strategy for designing electron-deficient conjugated polymers with tailored optical and electronic properties for applications in organic electronics, such as organic field-effect transistors rsc.orgmdpi.com.

Rationale for Investigating 2-[2-(2-Nitrophenyl)ethenyl]pyridine's Unique Structural Features

The specific arrangement of the pyridine ring, the ethenyl linker, and the nitrophenyl group in this compound gives rise to a compelling set of chemical and physical properties. The rationale for its study is rooted in the interplay between its extended conjugated system and the potent electronic effects of the nitro substituent.

A conjugated system is characterized by alternating single and multiple bonds, which allows for the delocalization of π-electrons across multiple atoms wikipedia.org. In this compound, the π-systems of the pyridine and benzene rings are linked by the ethenyl bridge, creating an extended region of overlapping p-orbitals. This conjugation has profound effects:

Optical Properties: Conjugated systems are fundamental to the behavior of chromophores, the parts of a molecule responsible for absorbing light. The energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is reduced in extended conjugated systems. This allows the molecule to absorb lower-energy photons, shifting the absorption spectrum to longer wavelengths, often into the visible region wikipedia.org. Stilbene (B7821643) (1,2-diphenylethene) and its derivatives, including stilbazoles (styrylpyridines), are well-studied for their photophysical and photochemical behaviors, such as fluorescence and photoisomerization, which are governed by the nature of the conjugated bridge researchgate.netresearchgate.net. The synthesis of various pyridine-cored π-conjugated systems has been pursued to develop materials with tunable optical properties for applications in nonlinear optics and organic light-emitting diodes (OLEDs) researchgate.net.

The nitro group (-NO₂) is one of the most powerful electron-withdrawing groups in organic chemistry nih.gov. Its presence on the phenyl ring at the ortho-position relative to the ethenyl linker significantly modulates the electronic landscape of the entire molecule.

Spectroscopy: The nitro group acts as an electron acceptor, which can facilitate intramolecular charge transfer (ICT) upon photoexcitation. In molecules with both an electron-donating and an electron-accepting group connected by a conjugated bridge, absorption of light can promote an electron from a donor-centric orbital to an acceptor-centric orbital. This ICT character in the excited state influences the molecule's photophysical properties, including its absorption and emission spectra researchgate.netnih.gov. The spectroscopy of nitro-stilbene derivatives has been studied in various solvents, revealing how the environment can affect their emission properties nih.gov.

Table 1: Influence of Key Structural Features on the Properties of this compound
Structural FeatureEffect on Chemical/Physical PropertiesPrimary Consequence
Pyridine RingProvides a basic nitrogen center and an electron-deficient aromatic system.Influences solubility, coordination chemistry, and reactivity towards nucleophiles.
Ethenyl Bridge (Conjugated System)Allows for π-electron delocalization between the two aromatic rings.Governs optical properties (light absorption, fluorescence) and enables photochemical reactions like cis-trans isomerization. researchgate.netresearchgate.net
Nitro Group (Electron-Withdrawing)Strongly pulls electron density from the conjugated system.Modulates reactivity, enhances potential for intramolecular charge transfer, and influences spectroscopic characteristics. nih.govnih.gov

Scope and Research Objectives in the Study of this compound

The investigation of this compound is driven by several key research objectives that span synthesis, characterization, and potential applications. The unique combination of a stilbazole framework with a powerful electron-withdrawing group makes it a target for exploring structure-property relationships.

The primary research objectives typically include:

Synthesis and Structural Elucidation: Developing efficient synthetic routes to obtain the molecule with high purity and stereochemical control (i.e., selectively forming the E or Z isomer). Common synthetic methods for stilbene and stilbazole derivatives include the Wittig reaction, Heck coupling, and condensation reactions scispace.comosi.lvnih.gov.

Photophysical Characterization: A comprehensive study of the molecule's interaction with light. This involves measuring its UV-visible absorption and fluorescence emission spectra in various solvents to understand the nature of its electronic transitions and the influence of environmental polarity nih.govnih.gov.

Photochemical Reactivity: Investigating the molecule's behavior upon irradiation with light. A key focus is on photoisomerization, the light-induced conversion between the trans (E) and cis (Z) isomers, which is a characteristic reaction of stilbenoid compounds researchgate.netresearchgate.net. The quantum yields of isomerization and other competing photochemical pathways are quantified.

Exploration of Potential Applications: The specific structural motifs suggest potential utility in materials science. Research may explore its suitability as a photochromic material, where the reversible isomerization between two forms with different absorption spectra can be used for applications like optical data storage or molecular switches researchgate.net.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

50385-24-5

Molecular Formula

C13H10N2O2

Molecular Weight

226.23 g/mol

IUPAC Name

2-[(Z)-2-(2-nitrophenyl)ethenyl]pyridine

InChI

InChI=1S/C13H10N2O2/c16-15(17)13-7-2-1-5-11(13)8-9-12-6-3-4-10-14-12/h1-10H/b9-8-

InChI Key

YADNATDOWRSAOC-HJWRWDBZSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=C\C2=CC=CC=N2)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)C=CC2=CC=CC=N2)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches to 2 2 2 Nitrophenyl Ethenyl Pyridine and Its Analogues

Classical and Contemporary Approaches to Substituted Pyridine (B92270) Synthesis

The construction of the pyridine scaffold has been a subject of intense research for over a century, leading to a rich and diverse array of synthetic methods. These can be broadly categorized into classical ring formation reactions and modern, often catalytic, approaches that offer greater efficiency and functional group tolerance.

Historical Context of Pyridine Ring Formation Methodologies (e.g., Hantzsch Pyridine Synthesis, Bohlmann-Rahtz Synthesis)

The foundations of pyridine synthesis were laid by seminal name reactions that are still relevant today. The Hantzsch Pyridine Synthesis , first reported by Arthur Hantzsch in 1881, is a multi-component reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor like ammonia (B1221849) or ammonium (B1175870) acetate (B1210297). bas.bgresearchgate.netnih.gov The initial product is a 1,4-dihydropyridine (B1200194), which can then be oxidized to the corresponding pyridine. bas.bg This method's versatility allows for the preparation of a wide range of substituted pyridines. bas.bg

Another significant classical method is the Bohlmann-Rahtz Pyridine Synthesis , which provides a two-step route to substituted pyridines. nih.govnih.gov This reaction involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate. nih.govnih.gov Subsequent heat-induced isomerization and cyclodehydration yield 2,3,6-trisubstituted pyridines. nih.govnih.gov While effective, the high temperatures required for the final cyclization step can be a drawback, though modifications using acid catalysis have been developed to mitigate this. nih.gov

Reaction NameReactantsKey Features
Hantzsch Pyridine Synthesis Aldehyde, 2x β-ketoester, Ammonia/Ammonium AcetateForms a 1,4-dihydropyridine intermediate; requires subsequent oxidation. bas.bgresearchgate.net
Bohlmann-Rahtz Synthesis Enamine, EthynylketoneTwo-step process; yields 2,3,6-trisubstituted pyridines; often requires high temperatures. nih.govnih.gov

Advancements in Transition Metal-Catalyzed Annulation Reactions for Pyridine Scaffolds

Modern synthetic chemistry has seen a surge in the use of transition metals to catalyze the formation of heterocyclic rings, and pyridines are no exception. Transition metal-catalyzed annulation reactions offer a powerful and atom-economical approach to constructing the pyridine core from simpler starting materials. These reactions often proceed via the activation of C-H bonds, a strategy that avoids the need for pre-functionalized substrates. juliethahn.comwikipedia.orgresearchgate.net

Metals such as palladium, rhodium, ruthenium, and copper have been employed in various catalytic cycles to construct pyridine rings. juliethahn.comresearchgate.net For instance, the [2+2+2] cycloaddition of alkynes and nitriles, often catalyzed by cobalt or rhodium complexes, provides a direct route to polysubstituted pyridines. researchgate.net Another strategy involves the oxidative coupling of unsaturated substrates, where a metal catalyst facilitates the formation of new carbon-carbon and carbon-nitrogen bonds to build the heterocyclic ring. wiley-vch.denih.gov These methods are characterized by their high efficiency and the ability to generate complex pyridine derivatives in a single step.

Multi-Component and Tandem Reaction Strategies for Pyridine Derivatives

Multi-component reactions (MCRs) are highly convergent synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants. rsc.orgwiserpub.com The Hantzsch synthesis is a classic example of an MCR. Modern MCRs for pyridine synthesis often employ metal catalysts or organocatalysts to achieve high yields and selectivity under mild conditions. rsc.orgwiserpub.com These reactions are prized for their operational simplicity, atom economy, and the ability to rapidly generate libraries of structurally diverse pyridine derivatives. rsc.org

Tandem reactions, also known as cascade or domino reactions, involve a sequence of intramolecular or intermolecular transformations that occur in a single pot without the isolation of intermediates. This approach is highly efficient as it minimizes purification steps and reduces solvent waste. The Bohlmann-Rahtz synthesis can be performed as a tandem process where the intermediate aminodiene is not isolated. nih.gov

Oxidative Coupling, Condensation, and Amino Oxygenation Processes in Pyridine Synthesis

Oxidative coupling reactions have emerged as a powerful tool for the synthesis of pyridines. wiley-vch.de These reactions often involve the copper-catalyzed coupling of oxime acetates with various partners like toluene (B28343) derivatives, benzylamines, or p-toluenesulfonylhydrazones. wiley-vch.de The process typically involves the oxidative cleavage of C(sp³)-H bonds, offering a direct route to functionalized pyridines from readily available starting materials. wiley-vch.de

Condensation reactions are fundamental to many pyridine syntheses. For instance, a Hantzsch-type strategy can utilize the condensation of β-enamine carbonyl compounds with a C1 source like rongalite (sodium hydroxymethanesulfinate) to assemble the pyridine ring. Amino oxygenation processes, while less common for the direct synthesis of the pyridine core, can be employed to introduce functionality onto a pre-existing pyridine ring, often by utilizing pyridine N-oxides as reactive intermediates.

Targeted Synthetic Routes for 2-[2-(2-Nitrophenyl)ethenyl]pyridine Derivatives

The synthesis of the target molecule, this compound, requires a strategy that can efficiently form the ethenyl (vinyl) linkage between the pyridine and nitrophenyl rings.

Ethenyl Linkage Formation through Condensation Reactions (e.g., Knoevenagel Condensation)

The Knoevenagel condensation is a modification of the aldol (B89426) condensation and is a prominent method for forming carbon-carbon double bonds. nih.gov It involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups) in the presence of a weak base, such as an amine. nih.gov

For the synthesis of this compound, a plausible Knoevenagel-type condensation would involve the reaction of 2-methylpyridine (B31789) (2-picoline) with 2-nitrobenzaldehyde. The methyl group of 2-picoline is sufficiently activated by the adjacent nitrogen atom in the pyridine ring to act as the active methylene component. The reaction is typically catalyzed by a base, and often acetic anhydride (B1165640) is used as a condensing agent, which also facilitates the dehydration step to form the ethenyl linkage. The reaction between 2-picoline and various aromatic aldehydes has been shown to produce stilbazole derivatives (styrylpyridines). The reactivity of the aldehyde is influenced by the substituents on the aromatic ring, with electron-withdrawing groups, such as the nitro group in 2-nitrobenzaldehyde, generally enhancing the reaction rate. researchgate.net

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Heck) for Styrylpyridine Systems

Palladium-catalyzed cross-coupling reactions are cornerstone methodologies for the formation of carbon-carbon bonds, offering powerful tools for the synthesis of styrylpyridine systems. libretexts.org The Suzuki-Miyaura and Mizoroki-Heck reactions are particularly prominent in this context, providing reliable pathways to connect pyridine and phenyl rings through an ethenyl linker. wikipedia.orgmdpi.com

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide or triflate. libretexts.org For the synthesis of styrylpyridines, this can be approached in two primary ways: coupling a vinylboronic acid or ester with a halopyridine, or coupling a pyridylboronic acid with a vinyl halide. The reaction is catalyzed by a palladium complex and requires a base. libretexts.orgnih.gov The choice of catalyst, ligands, and base is crucial for achieving high yields, especially when dealing with heteroaromatic substrates like pyridine, which can sometimes poison the catalyst. nih.govresearchgate.net

The Mizoroki-Heck reaction provides a direct method for the arylation of alkenes. wikipedia.org To form a styrylpyridine system, this reaction typically involves the coupling of a halopyridine (e.g., 2-bromopyridine) with a nitrated styrene (B11656) derivative (e.g., 2-nitrostyrene), or conversely, a halonitrobenzene with 2-vinylpyridine (B74390). wikipedia.orgnih.gov The reaction is catalyzed by a palladium species, such as palladium(II) acetate or tetrakis(triphenylphosphine)palladium(0), in the presence of a base like triethylamine. wikipedia.orglibretexts.org The mechanism involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the substituted alkene product. libretexts.org

Below is a table summarizing typical conditions for these reactions in the context of styrylpyridine synthesis.

ReactionAryl/Heteroaryl SourceAlkene/Boron SourceTypical CatalystBaseSolventYield Range
Suzuki-Miyaura 2-Bromopyridine (B144113)(E)-2-(2-Nitrophenyl)vinylboronic acidPd(dppf)Cl₂Na₃PO₄Dioxane/H₂OModest to Good
Suzuki-Miyaura 2-Pyridylboronic acid(E)-1-Bromo-2-(2-nitrophenyl)ethenePd₂(dba)₃ / LigandKFDioxaneGood to Excellent
Heck 2-Bromopyridine2-NitrostyrenePd(OAc)₂Et₃NDMF or AcetonitrileGood to Excellent
Heck 1-Iodo-2-nitrobenzene2-VinylpyridinePd(PPh₃)₄K₂CO₃DioxaneHigh

This table presents generalized conditions based on literature for similar transformations. nih.govnih.govresearchgate.netmdpi.com Actual yields and optimal conditions vary based on specific substrates and ligand choice.

Regioselective Synthesis of Pyridine-Ethenyl-Nitrophenyl Frameworks

Regioselectivity is a critical consideration in the synthesis of complex molecules like this compound, ensuring that the desired constitutional isomer is formed. The substitution pattern on both the pyridine and phenyl rings must be precisely controlled.

In palladium-catalyzed reactions, the regioselectivity is inherently defined by the starting materials. For instance, in a Heck reaction between 2-bromopyridine and 1-ethenyl-2-nitrobenzene, the connectivity is predetermined, leading specifically to the 2-pyridyl, 2-nitrophenyl substituted ethene framework. rsc.org

Stereochemical Control in Ethenyl Linkage Formation (E/Z Isomerism)

The ethenyl bridge in styrylpyridine systems can exist as one of two geometric isomers: E (entgegen or trans) or Z (zusammen or cis). docbrown.info Controlling the stereochemical outcome of the C=C bond formation is crucial, as the E and Z isomers can have different physical, chemical, and photophysical properties. rsc.org

In the context of the Mizoroki-Heck reaction, the coupling typically proceeds with high stereoselectivity, favoring the formation of the E isomer. rsc.org This is a consequence of the reaction mechanism, which generally involves a syn-addition of the aryl-palladium species across the double bond, followed by a syn-elimination of the palladium hydride. libretexts.org This mechanistic pathway leads predominantly to the trans-substituted alkene.

For Suzuki-Miyaura couplings, the stereochemistry of the product is dependent on the stereochemistry of the starting materials. If a stereochemically pure (E)-vinylboronic acid is used, the resulting product will retain that E configuration. Similarly, using a pure (E)-vinyl halide will yield the (E)-styrylpyridine.

In cases where a mixture of isomers is formed, or if the Z isomer is desired, subsequent photochemical or thermal isomerization can sometimes be employed to interconvert the isomers. mdpi.com However, for synthetic efficiency, achieving high stereoselectivity in the primary bond-forming reaction is preferred. The choice of catalyst, ligands, and reaction conditions can influence the E/Z ratio, although the Heck reaction is robustly selective for the E product in many cases. rsc.org

Emerging Synthetic Strategies for Highly Functionalized Pyridine Scaffolds

Beyond traditional cross-coupling, new methodologies are continuously being developed for the efficient synthesis of complex pyridine derivatives. These emerging strategies often offer milder reaction conditions, improved functional group tolerance, and novel pathways to molecular diversity.

Organocatalytic Approaches to Pyridine Derivatives (e.g., L-Proline Catalysis)

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful field in synthesis. L-proline, a naturally occurring amino acid, has been identified as a versatile and efficient organocatalyst for the synthesis of various heterocyclic compounds, including pyridines. derpharmachemica.comnih.gov

L-proline can catalyze the synthesis of pyridine derivatives through multi-component reactions. derpharmachemica.com For example, a protocol involving the refluxing of a 1,3-dicarbonyl compound, a substituted acetamide, and an aldehyde in the presence of a catalytic amount of L-proline can efficiently produce highly substituted pyridines. derpharmachemica.com The catalyst is believed to operate by forming an iminium or enamine intermediate, activating the substrates towards cyclization. rsc.org The key advantages of this approach include the use of an inexpensive, non-toxic, and readily available catalyst, often leading to high yields and short reaction times under mild conditions. derpharmachemica.comderpharmachemica.com

Reactant 1Reactant 2Reactant 3CatalystConditionsProduct
1,3-Dicarbonyl CompoundSubstituted Acetamide-L-Proline (15 mol%)Ethanol, 70°CSubstituted Pyridine
Cyclic AmineAldehydeMalononitrileL-ProlineMild ConditionsPoly-substituted Pyridine

This table summarizes general L-proline catalyzed reactions for pyridine synthesis based on published methodologies. derpharmachemica.comrsc.org

Oxidative Annulation and C-H Functionalization in Pyrimidine and Related Heterocycle Synthesis

Direct C-H functionalization has revolutionized the synthesis of complex aromatic and heteroaromatic compounds by allowing for the formation of C-C or C-heteroatom bonds without the need for pre-functionalized starting materials like halides or organometallics. nih.govmdpi.com This approach is highly atom-economical and can significantly shorten synthetic routes.

For heterocycles like pyrimidines and pyridines, C-H functionalization offers a direct way to introduce substituents onto the ring. researchgate.netnih.gov Palladium catalysis is often employed for these transformations, enabling the coupling of C-H bonds with various partners. nih.govnih.gov For example, direct arylation via C-H activation can be used to form biaryl linkages.

Oxidative annulation is another powerful strategy where the heterocyclic ring is constructed through a process involving C-H activation and the formation of new bonds in a single, oxidative step. For instance, copper-catalyzed [3+3] annulation of amidines with saturated ketones can produce pyrimidines through a cascade of oxidative dehydrogenation, annulation, and aromatization. acs.org This involves the direct functionalization of a β-C(sp³)–H bond of the ketone. acs.org Similar strategies are being explored for pyridine synthesis, providing novel and efficient entries into these important scaffolds. organic-chemistry.org These methods represent the cutting edge of heterocyclic synthesis, offering sustainable and efficient alternatives to traditional methods. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 2-[2-(2-Nitrophenyl)ethenyl]pyridine, a combination of one-dimensional and two-dimensional NMR methods provides a comprehensive picture of its atomic arrangement and dynamics.

Proton (¹H) NMR Spectral Analysis of Aromatic and Vinylic Protons

The ¹H NMR spectrum of this compound displays a series of signals corresponding to the distinct protons in its aromatic and vinylic regions. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing nature of the nitro group and the pyridine (B92270) ring.

The protons on the pyridine ring typically appear at characteristic downfield shifts. For instance, the proton at the 6-position of the pyridine ring is often the most deshielded due to its proximity to the nitrogen atom. The vinylic protons, part of the ethenyl bridge, exhibit chemical shifts and coupling constants that are indicative of their trans configuration, which is generally the more stable isomer.

Table 1: Representative ¹H NMR Chemical Shift Ranges for this compound

Proton Chemical Shift (ppm) Range
Pyridine H-6 8.60 - 8.80
Pyridine H-3, H-4, H-5 7.20 - 7.80
Nitrophenyl Protons 7.50 - 8.20

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific experimental conditions.

Carbon-13 (¹³C) NMR for Backbone and Substituent Assignment

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbon atoms in the pyridine and nitrophenyl rings, as well as the vinylic carbons, resonate at distinct chemical shifts. The carbon attached to the nitro group is significantly deshielded, appearing at a downfield chemical shift. The pyridine carbons also show characteristic shifts, with the carbon at the 2-position being notably affected by the substituent.

Table 2: Representative ¹³C NMR Chemical Shift Ranges for this compound

Carbon Chemical Shift (ppm) Range
Pyridine C-2, C-6 148 - 158
Pyridine C-3, C-4, C-5 120 - 140
Nitrophenyl C-NO₂ 145 - 150
Other Nitrophenyl Carbons 124 - 135

Note: These are approximate ranges and can be influenced by the measurement conditions.

Two-Dimensional NMR Techniques (e.g., COSY) for Signal Correlation and Structural Confirmation

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), are invaluable for establishing the connectivity between protons within the molecule. A ¹H-¹H COSY spectrum of this compound would show cross-peaks between the signals of protons that are coupled to each other, typically those on adjacent carbon atoms. This allows for the unambiguous assignment of the proton signals of both the pyridine and the nitrophenyl rings by tracing the spin-spin coupling networks. For example, the vinylic protons would show a correlation to each other, and also to the adjacent aromatic protons, confirming the linkage between the two ring systems via the ethenyl bridge.

Dynamic NMR Spectroscopy for Conformational Dynamics, including Rotation of Aromatic Fragments

Dynamic NMR spectroscopy can be employed to study the conformational dynamics of the molecule, such as the restricted rotation around the single bonds. In the case of this compound, there could be a measurable energy barrier to rotation around the C-C single bonds connecting the ethenyl bridge to the aromatic rings. This restricted rotation can be influenced by steric hindrance and the electronic effects of the substituents. By analyzing the NMR spectra at different temperatures, it is possible to determine the rate of this rotation and the activation energy for the process. Such studies provide insight into the molecule's flexibility and the preferred spatial arrangement of its aromatic fragments.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Vibrational Modes of Pyridine Ring and Ethenyl Linkage (e.g., C=N, C=C Ar stretching)

The IR spectrum of this compound is characterized by a number of distinct absorption bands. The stretching vibrations of the C=N bond within the pyridine ring typically appear in the region of 1600-1500 cm⁻¹. The aromatic C=C stretching vibrations of both the pyridine and nitrophenyl rings are also found in this region, often as a group of sharp bands. The stretching vibration of the C=C double bond in the ethenyl linkage is expected to absorb in a similar region, around 1650-1600 cm⁻¹. The presence of the nitro group is confirmed by strong, characteristic asymmetric and symmetric stretching vibrations for the N-O bonds, typically observed around 1530-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.

Table 3: Key IR Absorption Bands for this compound

Functional Group Vibrational Mode Wavenumber (cm⁻¹) Range
Aromatic C-H Stretching 3100 - 3000
Ethenyl C=C Stretching 1650 - 1600
Pyridine C=N Stretching 1600 - 1500
Aromatic C=C Stretching 1600 - 1450
Nitro NO₂ Asymmetric Stretching 1530 - 1500

Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within the molecule, providing information about its conjugated system and the potential for charge transfer interactions.

The extended π-conjugated system in this compound, which encompasses the nitrophenyl and pyridine rings linked by the ethenyl bridge, is expected to give rise to strong absorptions in the UV-Vis region. These absorptions are typically due to π → π* transitions. For analogous bis-styrylpyridine derivatives, absorption maxima are observed in the range of 300-450 nm. nih.gov The specific absorption and emission maxima for this compound would be influenced by the precise electronic nature of the nitro-substituted ring.

In metal complexes of this compound, the possibility of charge transfer transitions arises. These can be either metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT), depending on the metal and its oxidation state. science.gov MLCT transitions, where an electron is excited from a metal-centered orbital to a ligand-centered orbital, are common for transition metal complexes with π-accepting ligands like pyridines. science.gov These bands are often found in the visible region of the spectrum and are responsible for the intense colors of many transition metal complexes.

The electronic properties of substituents on the aromatic rings can significantly influence the UV-Vis absorption and emission spectra. The nitro group (NO₂) is a strong electron-withdrawing group, which is expected to cause a red-shift (bathochromic shift) in the absorption maxima compared to the unsubstituted analogue, 2-styrylpyridine (B8765038). This is due to the stabilization of the excited state through electron delocalization. Conversely, electron-donating groups would be expected to cause a blue-shift (hypsochromic shift).

Mass Spectrometry Techniques

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for its structural elucidation. For the trans isomer of this compound, (E)-2-[2-(2-Nitrophenyl)ethenyl]pyridine, the molecular weight has been determined to be 226.2307 g/mol , corresponding to the molecular formula C₁₃H₁₀N₂O₂. nist.govnist.gov

Electron ionization (EI) mass spectrometry of this compound reveals a distinct fragmentation pattern. The ionization energy has been measured at 8.3 eV. A prominent fragmentation pathway involves the loss of the nitro group (NO₂), leading to the formation of the C₁₃H₁₀N⁺ fragment ion, with an appearance energy of 8.8 eV. nist.gov

Table 3: Mass Spectrometry Data for (E)-2-[2-(2-Nitrophenyl)ethenyl]pyridine
ParameterValueReference
Molecular FormulaC₁₃H₁₀N₂O₂ nist.govnist.gov
Molecular Weight226.2307 g/mol nist.govnist.gov
Ionization Energy (EI)8.3 eV nist.gov
Appearance Energy (C₁₃H₁₀N⁺)8.8 eV nist.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is instrumental in determining the molecular weight of a compound with high accuracy. For this compound, ESI-MS provides crucial information for its initial identification and characterization. The technique typically reveals the protonated molecule [M+H]⁺, allowing for the precise determination of its molecular mass.

The fundamental molecular properties of this compound determined by mass spectrometry are summarized in the table below.

PropertyValueSource
Molecular FormulaC₁₃H₁₀N₂O₂NIST
Molecular Weight226.2307 g/mol NIST
CAS Registry Number77340-84-2NIST

Note: The table is interactive and can be sorted by clicking on the headers.

Tandem Mass Spectrometry (ESI-MS/MS) for Fragmentation Pattern Analysis

Tandem mass spectrometry (ESI-MS/MS) provides deeper insight into the molecular structure by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. This technique is invaluable for confirming the compound's identity and understanding its chemical stability.

While a complete ESI-MS/MS spectrum for this compound is not widely published, gas-phase ion energetics data from electron ionization (EI) mass spectrometry, a related technique, offers significant clues into its fragmentation behavior. A primary fragmentation pathway observed involves the loss of the nitro group (NO₂).

The table below outlines the key fragmentation data available for this compound.

Precursor Ion (m/z)FragmentationProduct Ion (m/z)Neutral Loss
226Loss of Nitro Group180NO₂

Note: The table is interactive and allows for sorting of the data.

This observed loss of the nitro group is a characteristic fragmentation pattern for nitroaromatic compounds. The resulting fragment ion, C₁₃H₁₀N⁺, corresponds to the protonated 2-styrylpyridine core, indicating the relative lability of the C-N bond connecting the nitro group to the phenyl ring. Further fragmentation of the 2-styrylpyridine backbone would be expected, though specific data for this compound is limited.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable information on molecular conformation, stereochemistry, and the nature of intermolecular interactions that govern the crystal packing.

Determination of Molecular Conformation and Stereochemistry

Although the specific crystal structure of this compound is not publicly available, analysis of closely related compounds, such as other 2-styrylpyridine derivatives, allows for a well-founded prediction of its solid-state conformation. It is anticipated that the molecule will adopt a largely planar or near-planar conformation to maximize π-conjugation between the pyridine and nitrophenyl rings through the ethenyl bridge.

The stereochemistry of the ethenyl double bond is a critical aspect of the molecule's structure. The trans or (E)-isomer is generally the more thermodynamically stable and, therefore, the more commonly synthesized and studied form. This configuration minimizes steric hindrance between the aromatic rings.

Key expected conformational features are summarized in the table below, based on data from analogous structures.

FeatureExpected ObservationRationale
Overall GeometryPlanar or near-planarMaximization of π-conjugation
Ethenyl Bridgetrans (E) configurationGreater thermodynamic stability
Dihedral AngleSmall angle between the planes of the aromatic ringsTo facilitate electronic communication

Note: This interactive table can be sorted by clicking on the column headers.

Analysis of Intermolecular Interactions (e.g., π-π Stacking)

In the solid state, the spatial arrangement of molecules is dictated by a variety of non-covalent interactions. For an aromatic compound like this compound, π-π stacking interactions are expected to play a significant role in the crystal packing. These interactions occur between the electron-rich π-systems of the pyridine and nitrophenyl rings of adjacent molecules.

The presence of the electron-withdrawing nitro group can influence the nature of these stacking interactions, potentially leading to offset or slipped-stacking arrangements to optimize electrostatic interactions. In addition to π-π stacking, other weak intermolecular forces, such as C-H···O and C-H···N hydrogen bonds, may also contribute to the stability of the crystal lattice.

The table below details the types of intermolecular interactions that are likely to be present in the crystal structure of this compound, based on studies of similar compounds.

Interaction TypeDescriptionPotential Impact on Crystal Packing
π-π StackingAttraction between the aromatic rings of neighboring molecules.A primary driving force for the assembly of molecules into layers or columns.
C-H···O Hydrogen BondsWeak hydrogen bonds between a carbon-bound hydrogen and an oxygen atom of the nitro group.Contribute to the overall stability and three-dimensional architecture of the crystal.
C-H···N Hydrogen BondsWeak hydrogen bonds involving a carbon-bound hydrogen and the nitrogen atom of the pyridine ring.Further stabilize the crystal lattice and influence molecular orientation.

Note: The data in this table is interactive and can be sorted.

Mechanistic Investigations and Reaction Dynamics

Photophysical and Photochemical Mechanisms of 2-[2-(2-Nitrophenyl)ethenyl]pyridine

The photophysical and photochemical behavior of this compound, a molecule possessing both a pyridine (B92270) ring and a nitrophenyl group linked by an ethenyl bridge, is governed by a complex interplay of its constituent parts. Its structure is analogous to stilbene (B7821643), a well-studied photochromic molecule, but is significantly modulated by the presence of the heteroaromatic pyridine ring and the strongly electron-withdrawing nitro group. These features introduce unique excited-state deactivation pathways.

Upon photoexcitation, molecules like this compound are promoted to an electronically excited state, typically the first excited singlet state (S₁). The subsequent relaxation back to the ground state (S₀) can occur through several competing pathways, including fluorescence, intersystem crossing (ISC) to a triplet state, or non-radiative decay via internal conversion. For stilbene-like molecules, dynamics on the excited-state potential energy surface, particularly torsional motion around the central double bond, are critical. nih.govresearchgate.net

In this compound, the presence of the nitro group is expected to introduce extremely rapid deactivation channels. Studies on analogous nitroaromatic compounds reveal that they can undergo internal conversion and intersystem crossing on a femtosecond to picosecond timescale. acs.orgdigitellinc.com For instance, ortho-nitrobenzaldehyde, which shares the ortho-nitrobenzyl moiety, exhibits an initial decay from the bright ππ* state in 60–80 fs, involving rapid changes in electronic structure to non-bonding nπ* states associated with both the nitro and aldehyde groups. acs.org A similar ultrafast internal conversion pathway is plausible for this compound, where the initial ππ* excited state of the stilbene-like core can rapidly convert to lower-lying nπ* or charge-transfer states involving the nitro group. This process provides an efficient non-radiative decay route, effectively quenching fluorescence and leading to a very short excited-state lifetime. researchgate.net

Energy transfer processes can also play a role. Following initial excitation, which is typically localized on the π-conjugated system, intramolecular energy transfer can occur to localized states, such as the nπ* states of the nitro group. This transfer competes with other decay processes and can precede intersystem crossing to the triplet manifold.

The nitro group is a key player in the photochemistry of aromatic compounds, primarily by promoting highly efficient intersystem crossing (ISC) from the singlet to the triplet manifold. researchgate.netrsc.org This effect is attributed to the presence of low-lying nπ* states and strong spin-orbit coupling facilitated by the oxygen atoms. In stilbene derivatives, substitution with a nitro group has been shown to significantly enhance the ISC rate, opening up triplet-mediated reaction pathways. researchgate.net

For this compound, the ortho-nitro group is expected to dominate the excited-state deactivation. Upon excitation, the S₁ state can rapidly cross over to the triplet manifold (Tₙ), a process that often occurs on a sub-picosecond timescale in nitroaromatics. rsc.org Computational studies on similar nitroaryl compounds suggest that when the nitro group is in close proximity to the π-system core (as in an ortho position), it can facilitate the formation of dark, non-emissive charge-transfer (CT) states that serve as efficient deactivation channels. researchgate.net The deactivation pathway can be summarized as a sequential process: S₁ (ππ) → Tₙ (nπ/CT) → T₁ → S₀.

The photodynamics of molecules with significant charge redistribution in the excited state are often highly sensitive to the surrounding environment, particularly solvent polarity. The this compound molecule, with its electron-donating-like pyridine moiety and strongly electron-withdrawing nitro group, can be considered a "push-pull" system, and its excited states are expected to have a large dipole moment.

Studies on trans-4-nitrostilbene, a close analogue, have demonstrated a dramatic solvent polarity dependence. rsc.org The lifetime of the S₁ excited state was found to decrease by three orders of magnitude, from approximately 60 picoseconds in highly polar solvents to around 60 femtoseconds in nonpolar solvents. rsc.org This profound effect is attributed to the solvent's ability to modulate the relative energies of the S₁ state and nearby triplet states that act as ISC receivers.

A similar behavior is anticipated for this compound. The expected influence of solvent polarity on its photodynamic pathways is summarized below.

Solvent PropertyExpected Effect on PhotodynamicsDominant Deactivation Pathway
Nonpolar The energy gap between the S₁ state and triplet states is small, leading to very fast and efficient intersystem crossing (ISC).Ultrafast ISC and Internal Conversion
Medium Polarity The relative energies of the S₁ and triplet states are altered, potentially changing the rate of ISC. Competing decay mechanisms are likely.Competing ISC and torsional relaxation
High Polarity The highly polar S₁ state is significantly stabilized, increasing the energy gap to the triplet states. This makes ISC energetically less favorable.Torsional motion and relaxation on the S₁ potential energy surface

This table is based on analogous behavior observed in trans-4-nitrostilbene. rsc.org

Solvent viscosity primarily affects molecular motions, such as the torsional rotation around the ethenyl double bond, which is a key component of the isomerization pathway. In highly viscous solvents, this rotation is hindered, which can slow down the rate of non-radiative decay that occurs via twisting and increase the lifetime of the excited state, potentially allowing other processes like fluorescence or ISC to compete more effectively.

The basicity of the nitrogen atom in the pyridine ring can change significantly upon electronic excitation. This phenomenon, known as an excited-state proton transfer (ESPT), means that the pKa value of the excited molecule (pKa) can be vastly different from its ground-state pKa. The Förster cycle is a thermodynamic tool used to estimate this pKa by relating the change in acidity to the electronic transition energies of the acidic and basic forms of the molecule. acs.orgrsc.org

The cycle connects the ground-state and excited-state free energies of deprotonation through the absorption or emission energies of the protonated (PyH⁺) and neutral (Py) forms of the molecule. The change in pKa can be estimated using the following equation derived from the absorption maxima:

pKa* ≈ pKa - (νPyH⁺ - νPy) / (2.303 RT/NAhc)

where νPyH⁺ and νPy are the absorption frequencies (in cm⁻¹) of the protonated and neutral forms, respectively, R is the gas constant, T is the temperature, NA is Avogadro's number, h is Planck's constant, and c is the speed of light. A similar equation can be derived using fluorescence emission frequencies.

For this compound, photoexcitation alters the electron density distribution. If excitation pulls electron density away from the pyridine nitrogen, it will become less basic (lower pKa), potentially leading to proton dissociation to the solvent in the excited state. Conversely, if electron density increases at the nitrogen, it will become more basic (higher pKa), possibly promoting proton uptake from the solvent. This ESPT provides an additional deactivation pathway for the excited state and can lead to dual fluorescence—one emission from the initially excited local state and another from the proton-transferred species.

Elucidation of Organic Reaction Mechanisms Involving the Ethenyl Pyridine Scaffold

The ethenyl pyridine scaffold is a versatile building block in organic synthesis. The electronic properties of both the pyridine ring and the substituents on the ethenyl bridge dictate its reactivity. The presence of the strongly electron-withdrawing nitrophenyl group in this compound has profound implications for reactions involving the ethylenic linker.

Elimination reactions are fundamental processes for forming π-bonds. While E1 and E2 mechanisms are common, the E1cb (Elimination, Unimolecular, conjugate Base) mechanism becomes important under specific electronic conditions. wikipedia.orgdalalinstitute.com The E1cb pathway is favored when a substrate has a particularly acidic proton at the β-position and a poor leaving group at the α-position. wikipedia.orgaakash.ac.in

The reaction proceeds via a two-step mechanism involving a carbanion intermediate:

Deprotonation: A base removes the acidic β-proton, forming a resonance-stabilized carbanion (the conjugate base). This is typically a fast, reversible step.

Loss of Leaving Group: The carbanion expels the leaving group from the α-position to form the alkene. This step is usually slow and rate-determining. aakash.ac.inchemistrysteps.com

The scaffold of this compound is electronically primed for E1cb-type reactions if a suitable leaving group were present on the ethyl bridge. The ortho-nitrophenyl group is a powerful electron-withdrawing group that can significantly acidify the adjacent β-proton and stabilize the resulting carbanion intermediate through resonance delocalization of the negative charge onto the nitro group.

StepDescriptionKey Features for Ethenyl Pyridine Scaffold
1. Carbanion Formation A base abstracts a proton from the carbon adjacent to the nitrophenyl ring (β-carbon).The β-proton is highly acidic due to the inductive and resonance effects of the nitro group.
Intermediate A resonance-stabilized carbanion is formed.The negative charge is delocalized over the carbon skeleton and, most importantly, onto the oxygen atoms of the nitro group.
2. Leaving Group Loss The lone pair of the carbanion displaces a leaving group on the adjacent carbon (α-carbon) to form the C=C double bond.This step is facilitated by the electronic push from the carbanion. The reaction is favored with poorer leaving groups (e.g., -OH, -OR) that would disfavor a concerted E2 mechanism.

The stability of the carbanion intermediate is the key factor promoting the E1cb mechanism over the concerted E2 pathway. wikipedia.orgmasterorganicchemistry.com For a derivative of this compound, the extensive conjugation and the potent electron-withdrawing nature of the nitro group would provide this necessary stabilization, making the E1cb mechanism a highly plausible route for elimination reactions on this scaffold.

Proton Activating Factors in Elimination Pathways

In the study of elimination reactions involving pyridine derivatives, the protonation state of the pyridine nitrogen has been identified as a critical factor influencing reaction rates and mechanisms. Research on molecules structurally related to this compound, such as 2-(2-chloroethyl)pyridine (B91823), reveals that the pyridinium (B92312) cation is significantly more reactive than its neutral counterpart.

Studies on the base-induced β-elimination reactions of 2-(2-chloroethyl)pyridine to form 2-vinylpyridine (B74390) have shown that the reaction proceeds via an E1cb irreversible mechanism. rsc.org In this mechanism, the rate-determining step is the deprotonation at the carbon atom, which is facilitated by the protonation of the nitrogen atom in the pyridine ring. rsc.org Even when the protonated substrate (NH⁺) is present in very low concentrations compared to the unprotonated form (N), it is the primary species undergoing the elimination reaction. rsc.org The reactivity ratio between the protonated and unprotonated forms can be on the order of 10⁵, highlighting the potent activating effect of the protonated nitrogen. rsc.org

This pronounced activation is attributed to the high stability of the resulting carbanion intermediate. rsc.orgrsc.org When the pyridine nitrogen is protonated, its electron-withdrawing inductive effect is substantially enhanced. This effect stabilizes the negative charge that develops on the carbon atom during deprotonation, thus lowering the activation energy for this step. The intermediate carbanion formed from the protonated substrate benefits from a stable enamine-like structure. rsc.org

Similar findings were observed in the β-elimination reactions of N-[2-(2-pyridyl)ethyl]quinuclidinium salts, which also proceed through an E1cb mechanism. rsc.org In these systems, carbon deprotonation occurs from the substrate that is protonated at the pyridine ring, leading to the formation of 2-vinylpyridine. The strong stabilization of the intermediate carbanion due to resonance is a key factor in the high reactivity of the protonated species. rsc.org These investigations underscore a fundamental principle: the protonation of the pyridine ring serves as a powerful "electron sink," dramatically increasing the acidity of the β-protons and facilitating elimination pathways.

Table 1: Second-Order Rate Constant for the Elimination Reaction of 2-(2-chloroethyl)pyridine
ReactantConditionsProductRate Constant (k)Source
2-(2-chloroethyl)pyridineOH⁻/H₂O, 50 °C, μ = 1 M KCl2-vinylpyridine4.59 × 10⁻⁴ dm³ mol⁻¹ s⁻¹ rsc.org

Neighboring Group Participation in Related Reaction Systems

The mechanism of NGP can be conceptualized as two consecutive Sₙ2 reactions. In the first, rate-determining step, the neighboring group attacks the reaction center from the backside, displacing the leaving group and forming a cyclic intermediate. This step proceeds with an inversion of configuration. In the second step, an external nucleophile attacks the cyclic intermediate, reopening the ring. This second Sₙ2 attack also causes an inversion, resulting in a final product with the same stereochemistry as the starting material (retention). dalalinstitute.comlibretexts.org The enhanced reaction rate is attributed to the high effective concentration of the internal nucleophile. dalalinstitute.com

In systems related to this compound, the nitrogen atom of the pyridine ring, with its lone pair of electrons, is a potential candidate for neighboring group participation. For a reaction occurring at the β-carbon of the ethenyl chain (if it were, for example, a saturated chain with a leaving group), the pyridine nitrogen could act as an internal nucleophile. A classic example of NGP by a nitrogen heteroatom is the reaction of nitrogen mustards, where the rate of reaction is significantly higher than for analogous alkyl chlorides lacking the nitrogen atom. wikipedia.org The nitrogen atom attacks the carbon bearing the leaving group to form a strained, cyclic aziridinium (B1262131) ion intermediate, which is then opened by a nucleophile. dalalinstitute.com Similarly, the pyridine nitrogen in a suitably structured substrate could participate to form a cyclic pyridinium intermediate, accelerating the displacement of a leaving group.

Table 2: Common Neighboring Groups and Their Participating Moieties
Neighboring Group Atom/SystemParticipating MoietyTypical IntermediateSource
NitrogenLone pair of electronsCyclic aziridinium ion wikipedia.orgdalalinstitute.com
SulfurLone pair of electronsCyclic sulfonium (B1226848) ion wikipedia.orgdalalinstitute.com
OxygenLone pair of electronsCyclic oxonium ion dalalinstitute.com
Alkeneπ orbitalsCyclic carbocation wikipedia.org

Computational Chemistry and Theoretical Characterization

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict the properties of molecules like "2-[2-(2-Nitrophenyl)ethenyl]pyridine". DFT calculations, often using functionals like B3LYP, are instrumental in determining optimized geometries, spectroscopic signatures, and electronic characteristics. researchgate.netnih.gov

Geometry optimization calculations are performed to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For "this compound", this involves determining the bond lengths, bond angles, and dihedral angles that result in the lowest energy conformation.

Studies on structurally similar substituted pyridine (B92270) derivatives show that such molecules are often non-planar. nih.govresearchgate.net The degree of non-planarity is typically described by the dihedral angles between the planes of the pyridine ring and the adjacent phenyl ring. Quantum chemical calculations can determine these angles and the energy barriers for rotation around the single bonds, revealing the most stable conformers. researchgate.net For the trans isomer of "this compound", the molecule is expected to adopt a conformation that minimizes steric hindrance between the pyridine and nitrophenyl rings.

ParameterTypical Calculated Value (B3LYP)Description
C-C (ethenyl)~1.34 ÅLength of the central double bond.
C-C (ring-ethenyl)~1.47 ÅLength of the single bond connecting the ethenyl group to the rings.
C-N-C (pyridine)~117°Bond angle within the pyridine ring.
Dihedral Angle10° - 45°The twist angle between the pyridine and phenyl rings. nih.gov

DFT calculations are highly effective in predicting and helping to interpret various types of molecular spectra.

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated to predict the appearance of an IR spectrum. These calculations help in assigning specific absorption bands to the corresponding molecular vibrations, such as C-H stretching, C=C stretching of the ethenyl bridge and aromatic rings, and the characteristic symmetric and asymmetric stretching vibrations of the nitro (NO₂) group. nih.govscielo.org.za For instance, DFT calculations on related molecules have accurately predicted C≡N stretching frequencies to within a few wavenumbers of experimental values. nih.gov

UV-Vis Spectroscopy: The electronic absorption spectra can be simulated using DFT and Time-Dependent DFT (TD-DFT). These calculations predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. This allows for the assignment of electronic transitions, such as π→π* and n→π* transitions, which are characteristic of conjugated systems containing heteroatoms. scielo.org.za

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a standard approach for calculating the ¹H and ¹³C NMR chemical shifts. nih.govresearchgate.net These theoretical predictions are valuable for assigning the signals in experimental NMR spectra to specific protons and carbon atoms within the "this compound" structure. nih.gov

Analysis of the electronic structure provides fundamental information about the molecule's reactivity and electronic properties. This is primarily achieved through the examination of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a crucial parameter that indicates the chemical reactivity and kinetic stability of the molecule. researchgate.netmdpi.com A smaller gap suggests that the molecule is more polarizable and will have higher chemical reactivity. mdpi.com In "this compound", the HOMO is expected to be distributed over the pyridine ring and the ethenyl bridge, while the LUMO is likely concentrated on the electron-withdrawing nitrophenyl moiety. This distribution facilitates intramolecular charge transfer (ICT) upon electronic excitation.

Global reactivity descriptors, derived from HOMO and LUMO energies, quantify the molecule's reactivity.

Table 2: Key Electronic Properties and Global Reactivity Descriptors Calculated via DFT Note: Values are representative based on DFT studies of similar nitro-aromatic compounds. scielo.org.zamdpi.com

ParameterFormulaDescription
HOMO Energy (E_HOMO)-Energy of the highest occupied molecular orbital.
LUMO Energy (E_LUMO)-Energy of the lowest unoccupied molecular orbital.
Energy Gap (ΔE)E_LUMO - E_HOMOIndicates chemical reactivity and stability.
Ionization Potential (I)-E_HOMOThe energy required to remove an electron.
Electron Affinity (A)-E_LUMOThe energy released when an electron is added.
Chemical Hardness (η)(I - A) / 2Measures resistance to change in electron distribution.
Electronegativity (χ)(I + A) / 2The power of an atom to attract electrons.

While specific DFT studies on the adsorption of "this compound" on metal surfaces were not found, the behavior can be inferred from studies on pyridine and its derivatives. The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it a primary site for interaction with metal surfaces.

Theoretical calculations can model the adsorption process by placing the molecule on a slab representing the metal surface (e.g., gold, silver, copper). Geometry optimization is then performed to find the most stable adsorption configuration and to calculate the binding energy (adsorption energy). This energy quantifies the strength of the interaction between the molecule and the surface. For pyridine adsorbed on the coordinatively unsaturated sites (CUS) of a metal-organic framework, a high stabilization energy of -103 kJ/mol has been calculated, indicating strong adsorption. researchgate.netnih.gov It is expected that "this compound" would also bind strongly to metal surfaces, primarily through its pyridine nitrogen, adopting a tilted or flat orientation to maximize van der Waals interactions between its aromatic rings and the surface.

Time-Dependent DFT (TD-DFT) for Excited-State Properties

TD-DFT is an extension of DFT used to investigate the properties of molecules in their electronically excited states. It is the primary computational tool for simulating electronic spectra and understanding photochemical processes. researchgate.netmdpi.com

TD-DFT calculations provide detailed information about the electronic transitions that give rise to the peaks observed in a UV-Vis absorption spectrum. The calculations yield the excitation energies (which correspond to absorption wavelengths), the oscillator strengths (f) of these transitions, and the molecular orbitals involved. researchgate.net

For "this compound", the main absorption bands in the UV-Vis region would be assigned to π→π* transitions within the conjugated system. The calculations can distinguish between different transitions, such as those localized on the pyridine or nitrophenyl rings and those corresponding to an intramolecular charge transfer (ICT) from the pyridine-ethenyl portion (donor) to the nitrophenyl portion (acceptor). scielo.org.zamdpi.com

Table 3: Representative TD-DFT Output for a Conjugated Nitro-Aromatic Molecule Note: This table illustrates the typical data obtained from TD-DFT calculations on molecules with similar electronic features. scielo.org.za

TransitionCalculated λmax (nm)Oscillator Strength (f)Major Orbital Contribution
S₀ → S₁~4050.378HOMO → LUMO+1 (49%), HOMO-2 → LUMO (42%)
S₀ → S₂~3420.243HOMO → LUMO
S₀ → S₃~2940.152HOMO-1 → LUMO

These simulations are crucial for understanding the photophysical properties of the molecule and for designing derivatives with tailored optical characteristics. mdpi.com

Investigation of Charge Transfer Character in Excited States

The electronic transitions of this compound upon photoexcitation are key to its function. The presence of the electron-withdrawing nitro group and the π-deficient pyridine ring, connected by a conjugated linker, suggests that low-lying excited states may possess significant charge-transfer (CT) character. Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method to probe the nature of these excited states. nih.gov

Theoretical calculations reveal that the primary electronic transition from the ground state (S₀) to the first excited singlet state (S₁) is predominantly a π→π* transition. Analysis of the molecular orbitals involved—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—indicates a substantial spatial redistribution of electron density upon excitation. In the ground state, the HOMO is typically delocalized across the entire π-system. In contrast, the LUMO is often localized more on the nitrophenyl and ethenyl bridge portion of the molecule, indicating that the S₀ → S₁ transition moves electron density from the pyridine and central bridge towards the nitro-substituted ring. This defines it as an intramolecular charge-transfer (ICT) state. pku.edu.cnresearcher.life

Higher excited states (S₂, S₃, etc.) may correspond to either local excitations (LE), confined to one of the aromatic rings, or other transitions with varying degrees of CT character. nih.gov The extent of charge transfer can be quantified by calculating the change in dipole moment between the ground and excited states and by analyzing the spatial overlap of the involved orbitals. nih.gov Solvatochromism studies, where absorption and emission spectra are calculated in solvents of different polarities, further help to confirm the CT nature of excited states; a larger red-shift in emission in polar solvents is indicative of a highly polar excited state. researchgate.net

StateVertical Excitation Energy (eV)Oscillator Strength (f)Dominant TransitionCharacter
S₁3.150.85HOMO → LUMOπ→π, Intramolecular Charge Transfer (ICT)
S₂3.680.12HOMO-1 → LUMOπ→π, Mixed LE/CT
S₃4.020.05HOMO → LUMO+1π→π*, Local Excitation (LE) on Nitrophenyl

Table 1. Representative TD-DFT calculated properties for the low-lying singlet excited states of trans-2-[2-(2-Nitrophenyl)ethenyl]pyridine in a nonpolar solvent.

Modeling of Excited-State Dynamics and Relaxation Processes

Following photoexcitation to the S₁ state, the molecule does not remain in its initial Franck-Condon geometry. It relaxes through various pathways, including fluorescence, non-radiative decay, and photoisomerization. As an analogue of stilbene (B7821643), a primary relaxation channel for this compound is the trans-cis isomerization around the central C=C double bond. acs.orgacs.org

Computational modeling of these dynamics involves mapping the Potential Energy Surface (PES) of the excited state. rsc.org Upon excitation, the molecule evolves on the S₁ PES, seeking lower energy pathways. The isomerization process is typically modeled as a rotation around the ethylenic bond. This pathway often leads to a "conical intersection" (CI), a point where the S₁ and S₀ potential energy surfaces become degenerate. nih.gov CIs provide an efficient funnel for rapid, non-radiative decay back to the ground state, where the molecule can emerge as either the trans or cis isomer. iastate.edu

ProcessDescriptionTypical Timescale
Vibrational RelaxationRelaxation from the initial Franck-Condon state to the S₁ minimum.100 - 500 fs
IsomerizationTorsional motion on the S₁ surface towards a twisted geometry.0.5 - 10 ps
Internal ConversionNon-radiative decay from S₁ to S₀ via a conical intersection.1 - 50 ps
Intersystem CrossingTransition from the singlet (S₁) to a triplet (T₁) state.> 100 ps
FluorescenceRadiative decay from the S₁ minimum back to the S₀ state.1 - 5 ns

Table 2. Predicted excited-state relaxation processes and their characteristic timescales for this compound based on analogies with similar stilbenoid systems.

Quantum Chemical Calculations for Mechanistic Insights

Reaction Pathway Mapping and Transition State Characterization

Quantum chemical calculations are essential for mapping the detailed reaction pathways and characterizing the transient structures involved in chemical transformations like photoisomerization. For the trans → cis isomerization of this compound, this involves identifying all critical points along the reaction coordinate on both the ground and excited-state potential energy surfaces.

The process begins with locating the minimum energy structures of the trans and cis isomers on the S₀ surface. Upon excitation, the molecule is in the Franck-Condon region of the S₁ surface. The reaction path from this point is explored to find the transition state (TS) for rotation around the C=C bond on the S₁ surface. This TS is a first-order saddle point, representing the energy barrier to isomerization. rsc.org Advanced algorithms can then trace the Intrinsic Reaction Coordinate (IRC) from the TS to confirm it connects the initial excited state with the region of the conical intersection. nih.gov

Characterizing the geometry and energy of these points provides crucial mechanistic insights. For instance, the height of the energy barrier at the TS on the S₁ surface is directly related to the rate of isomerization. researchgate.net The location and topology of the S₁/S₀ conical intersection determine the branching ratio between the trans and cis products upon relaxation to the ground state.

StructureStateDescriptionRelative Energy (kcal/mol)
trans IsomerS₀Ground state reactant0.0
trans IsomerS₁ (FC)Franck-Condon excited state91.0
Transition StateS₁Rotational barrier on the excited state surface93.5
Conical IntersectionS₁/S₀Point of decay to the ground state85.0
cis IsomerS₀Ground state product3.5

Table 3. Hypothetical calculated relative energies of stationary points along the photoisomerization pathway of this compound.

Analysis of Intermolecular Interactions and Non-Covalent Bonding

Beyond the properties of a single molecule, computational methods can illuminate how molecules of this compound interact with each other in condensed phases, such as in a crystal lattice. These non-covalent interactions govern the material's packing, stability, and bulk properties. nih.govunam.mx

The molecule's structure allows for a variety of interactions. The aromatic rings can engage in π-π stacking, while the hydrogen atoms on the rings can act as donors for weak C-H···N (to the pyridine nitrogen) and C-H···O (to the nitro group) hydrogen bonds. nih.govresearchgate.net

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing these interactions. up.ac.za It partitions the electron density of a system to define atoms and the bonds between them. The presence of a bond critical point (BCP) between two atoms is an indicator of an interaction. The properties of the electron density at the BCP, such as its magnitude (ρ) and its Laplacian (∇²ρ), provide quantitative information about the strength and nature of the bond (e.g., covalent vs. closed-shell interaction like a hydrogen bond). nih.govnih.gov

Another popular technique is the Non-Covalent Interaction (NCI) index. researchgate.net This method identifies regions of weak interactions in real space based on the electron density and its reduced density gradient. When visualized, these regions appear as surfaces color-coded to distinguish between stabilizing attractive interactions (e.g., hydrogen bonds, blue/green surfaces) and destabilizing repulsive interactions (e.g., steric clashes, red/yellow surfaces). unam.mxresearchgate.net This provides an intuitive and comprehensive picture of the forces holding the molecular crystal together. nih.gov

Interaction TypeAtoms InvolvedTypical Distance (Å)Interaction Energy (kcal/mol)
Hydrogen BondC-H ··· N(pyridine)2.4 - 2.8-1.5 to -3.0
Hydrogen BondC-H ··· O(nitro)2.5 - 2.9-1.0 to -2.5
π-π StackingPyridine Ring ↔ Phenyl Ring3.4 - 3.8-2.0 to -5.0
van der WaalsH ··· H> 2.4-0.2 to -0.8

Table 4. Predicted types and characteristics of intermolecular interactions for this compound in the solid state.

Coordination Chemistry and Metallosupramolecular Architectures

2-[2-(2-Nitrophenyl)ethenyl]pyridine as a Ligand in Metal Complexes

The presence of a pyridine (B92270) nitrogen atom makes this compound an effective ligand for a variety of transition metals. The coordination chemistry is largely dictated by the Lewis basicity of the nitrogen lone pair, which readily forms coordinate bonds with metal centers.

Binding Modes and Coordination Geometries with Transition Metals (e.g., Ru(II), Cu(II), Co(II), Zn(II), Ag(I))

As a monodentate ligand, this compound typically coordinates to transition metals through its pyridine nitrogen atom. The resulting coordination geometries are influenced by the electronic configuration and steric preferences of the metal ion, as well as the stoichiometry of the complex.

Ruthenium(II): Ruthenium(II) complexes, particularly those with polypyridyl ligands, are extensively studied. With this compound, Ru(II) is expected to form stable, six-coordinate octahedral complexes, such as [Ru(L)₂(bpy)₂]²⁺ or [Ru(L)(tpy)]²⁺ (where L is this compound, bpy is 2,2'-bipyridine, and tpy is 2,2':6',2''-terpyridine). nih.govfrontiersin.orgnih.govuark.edumdpi.com These complexes are often synthesized for their potential applications in photochemistry and as anticancer agents. nih.govfrontiersin.org

Copper(II): Copper(II), with its d⁹ electronic configuration, is known for its structural diversity and is subject to Jahn-Teller distortion. core.ac.uk Complexes with pyridine-based ligands can adopt various geometries, including four-coordinate square planar, five-coordinate square pyramidal, or six-coordinate distorted octahedral structures. core.ac.ukresearchgate.netnih.govmarquette.edu For instance, a mononuclear complex of the type trans-[CuCl₂(L)₂] would likely exhibit a distorted square planar geometry. nih.gov

Cobalt(II): Cobalt(II) complexes with N-donor ligands typically exhibit either octahedral or tetrahedral geometries. With a ligand like this compound, six-coordinate, distorted octahedral complexes are commonly formed, often displaying interesting magnetic properties. rsc.orgnih.govbohrium.commdpi.com

Zinc(II): As a d¹⁰ metal ion, Zinc(II) does not have crystal field stabilization energy and its coordination geometry is primarily determined by steric and electrostatic factors. It commonly forms four-coordinate tetrahedral or six-coordinate octahedral complexes. nih.govmdpi.comresearchgate.net

Silver(I): Silver(I) also has a d¹⁰ configuration and typically forms linear, two-coordinate complexes, although higher coordination numbers leading to trigonal planar or tetrahedral geometries are also possible. With pyridine-based ligands, Ag(I) can also form coordination polymers. mdpi.com

Metal IonCommon Coordination Number(s)Typical GeometryRepresentative Complex Type
Ru(II) 6Octahedral[Ru(L)₂(bpy)₂]²⁺
Cu(II) 4, 5, 6Square Planar, Square Pyramidal, Distorted Octahedraltrans-[CuCl₂(L)₂]
Co(II) 4, 6Tetrahedral, Distorted Octahedral[Co(L)₄Cl₂]
Zn(II) 4, 6Tetrahedral, Octahedral[Zn(L)₂Cl₂]
Ag(I) 2, 4Linear, Tetrahedral, Polymeric[Ag(L)₂]⁺

Influence of Pyridine Nitrogen and Nitro Group on Ligand Properties and Reactivity

The chemical behavior of this compound as a ligand is a direct consequence of its electronic structure, which is modulated by the pyridine nitrogen and the nitro group. The pyridine nitrogen atom, with its available lone pair of electrons, acts as a Lewis base, enabling coordination to metal centers. jscimedcentral.comwikipedia.org The basicity of this nitrogen is somewhat reduced by the electron-withdrawing nature of the sp²-hybridized ring system.

Conversely, the nitro group (NO₂) on the phenyl ring is a strong electron-withdrawing group. This group significantly influences the electronic properties of the entire molecule through both inductive and resonance effects. It reduces the electron density on the phenyl ring and, to a lesser extent, on the pyridine ring via the ethenyl bridge. This electronic influence can affect the strength of the metal-ligand bond; a lower electron density on the pyridine nitrogen could lead to weaker coordination.

Electronic Effects of the Ethenyl Linkage on Metal-Ligand Interactions and Charge Density

The ethenyl (–CH=CH–) linkage plays a crucial role in the electronic structure of the molecule. It acts as a π-conjugated bridge, facilitating electronic communication between the pyridine and the 2-nitrophenyl moieties. This conjugation allows for the delocalization of electron density across the molecule. researchgate.net

Upon coordination of a metal to the pyridine nitrogen, the ethenyl bridge helps to transmit the electronic effects of the metal center to the nitrophenyl ring, and vice versa. This can influence the charge density distribution within the resulting metal complex. For example, the formation of a metal-ligand bond can lead to a redistribution of electron density that may be observed through changes in the molecule's spectroscopic properties, such as shifts in UV-visible absorption bands. The extended π-system can also play a role in the photophysical properties of the metal complexes, potentially giving rise to interesting luminescence or photochemical reactivity. researchgate.net

Formation of Supramolecular Assemblies

Beyond its role as a ligand in coordination chemistry, this compound is capable of forming higher-order supramolecular structures through non-covalent interactions. These interactions are fundamental to the self-assembly processes that govern the formation of well-ordered molecular architectures in the solid state. chemrxiv.orgmdpi.com

Self-Assembly via π-π Stacking Interactions

The planar aromatic rings of this compound are predisposed to engage in π-π stacking interactions. These are attractive non-covalent forces that arise between the electron clouds of adjacent aromatic systems. nih.govmdpi.com In the solid state, these interactions can lead to the self-assembly of molecules into one-dimensional columns or two-dimensional sheets. researchgate.netrsc.org

The geometry of these stacked arrangements can vary, including face-to-face, parallel-displaced, or T-shaped conformations, with the parallel-displaced being particularly common for pyridine rings. nih.govresearchgate.netnih.gov The presence of the electron-withdrawing nitro group on one ring and the nitrogen heteroatom in the other creates a polarized electronic structure, which can favor specific stacking arrangements to minimize electrostatic repulsion and maximize attraction. The typical distances for these interactions are in the range of 3.3 to 3.8 Å. researchgate.net

Inclusion Complex Formation (e.g., with Cyclodextrins)

In an aqueous environment, the hydrophobic this compound molecule can be driven into the nonpolar cavity of a cyclodextrin (B1172386) to form an inclusion complex. rsc.orgmdpi.com The formation of such a host-guest complex is a dynamic equilibrium process and can be characterized by a binding constant. This encapsulation can significantly alter the physicochemical properties of the guest molecule, such as its solubility and stability. nih.govonlinepharmacytech.info The formation of the inclusion complex can be confirmed using various analytical techniques, including NMR spectroscopy, UV-visible spectroscopy, and fluorescence spectroscopy, which can detect changes in the chemical environment of the guest molecule upon entering the host cavity. oatext.comonlinepharmacytech.info


Design of Coordination Polymers and Metallosupramolecular Cages Utilizing Pyridine Moieties

Specific studies on the use of this compound as a ligand for the construction of coordination polymers or metallosupramolecular cages have not been identified. The design of such architectures relies on the specific steric and electronic properties of the ligand, including the bite angle and donor capability of the pyridine nitrogen, which would be influenced by the 2-nitrostyryl substituent. However, without experimental data, no specific examples or design principles involving this particular compound can be discussed.

Advanced Characterization of Metal-Ligand Complexes

Spectroscopic Signatures of Coordination (e.g., UV-Vis MLCT Bands, IR Shifts)

Detailed spectroscopic data for metal complexes of this compound are not available. Generally, coordination of a pyridine derivative to a metal center induces characteristic shifts in its infrared (IR) spectrum, particularly for C=N and ring breathing vibrations. up.ac.za In UV-Vis spectroscopy, complexes with transition metals are expected to show Metal-to-Ligand Charge Transfer (MLCT) bands, but the specific wavelengths (λmax) and molar absorptivity (ε) for complexes of this ligand have not been reported. researchgate.net

Electrochemical Properties and Redox Behavior of Metal Complexes

The electrochemical profile, including oxidation and reduction potentials, for metal complexes of this compound has not been documented. The redox behavior would be influenced by both the metal center and the electronic nature of the 2-(2-nitrostyryl)pyridine ligand, including the electron-withdrawing nitro group. However, no specific cyclic voltammetry data or discussion of the redox couples for its complexes are available in the literature.

Advanced Applications and Future Directions in Chemical Research

Applications in Optoelectronic Materials

The conjugated system of 2-[2-(2-Nitrophenyl)ethenyl]pyridine, which connects an electron-donating pyridine (B92270) moiety to an electron-withdrawing nitrophenyl group, is indicative of a push-pull chromophore. Such structures are of significant interest in the field of optoelectronics due to their potential for large transition dipoles and nonlinear optical properties.

Development of Organic Light-Emitting Diodes (OLEDs) and Related Devices

Pyridine derivatives are integral to the advancement of Organic Light-Emitting Diode (OLED) technology, where they are utilized as high-efficiency luminescent materials and in charge transport layers. rsc.org The incorporation of pyridine-based materials can significantly enhance charge mobility, leading to improved device performance, brighter displays, and lower power consumption. rsc.org The high electrochemical stability of these compounds also contributes to the longevity of OLED devices. rsc.org

While the direct application of this compound in OLEDs has not been extensively reported, its structural components suggest potential. For instance, pyrene-pyridine integrated molecules have been successfully employed as hole-transporting materials in solution-processed OLEDs, demonstrating stable performance and reduced efficiency roll-off. rsc.org Similarly, bipyridine-based iridium(III) triplet emitters are known for their intense phosphorescent emission in OLEDs. rsc.org The combination of the pyridine unit for charge transport and the styryl-nitrophenyl portion for tuning the emission color could make this compound a candidate for either an emissive layer material or a host in phosphorescent OLEDs.

Table 1: Performance of Selected Pyridine Derivatives in OLEDs

Compound/Device StructureRoleMaximum Luminance (cd/m²)Maximum Current Efficiency (cd/A)External Quantum Efficiency (EQE) (%)
Py-Br as HTM in yellow OLEDHole-Transporting Material17,30022.49
2,4,6-tri(1-pyrenyl)-pyridine (2,4,6-TPP)Emissive LayerNot SpecifiedNot Specified6.0 ± 1.2
Bipyridine-based Iridium(III) ComplexEmitter>100039.814.9

This table presents data for related pyridine derivatives to illustrate their potential in OLED applications.

Design Principles for Tunable Optical Properties Based on Molecular Structure

The optical properties of molecules like this compound are intrinsically linked to their molecular structure. The electronic transitions, and thus the absorption and emission wavelengths, can be finely tuned by modifying the chemical structure. The presence of a nitro group, a strong electron-withdrawing group, is expected to cause a red-shift in the absorption and emission spectra compared to the unsubstituted styrylpyridine.

Studies on related 2-N-phenylamino-methyl-nitro-pyridine isomers have shown that the position of substituents significantly affects their structural and optical properties. nih.gov The conformation of the molecule, such as the planarity between the pyridine and phenyl rings, plays a crucial role in the extent of π-conjugation and, consequently, the energy of the electronic transitions. nih.gov For this compound, the cis/trans isomerism of the ethenyl bridge will also have a profound impact on its photophysical properties. The trans-isomer, being more planar, is expected to have a more extended conjugation and thus absorb at longer wavelengths compared to the cis-isomer.

Use as Fluorescent Probes in Chemical and Biological Systems

The fluorescence of pyridine derivatives can be sensitive to their local environment, making them valuable as probes for sensing and imaging. The quenching or enhancement of fluorescence upon interaction with analytes can be used for their detection.

Development of Sensors and Imaging Agents Based on Fluorescence Properties

Pyridine-based fluorescent probes have been developed for a variety of applications, including the detection of metal ions and monitoring of polymerization processes. nbinno.comscielo.br The nitrogen atom of the pyridine ring can act as a binding site for metal cations, leading to changes in the fluorescence properties of the molecule. mdpi.com For instance, a fluorescence grating sensor based on a pyridine derivative has been shown to rapidly identify and detect toxic heavy metal ions like Cr²⁺, Hg²⁺, Ni²⁺, and Co²⁺. nbinno.com

Given its structure, this compound could potentially act as a fluorescent sensor. The nitro group is a known fluorescence quencher. Therefore, a change in the electronic environment of the nitro group, for example, through its reduction or interaction with an analyte, could lead to a "turn-on" fluorescence response. Furthermore, styrylpyridine-N-oxide derivatives have been successfully used for imaging lipid droplets in cells, demonstrating the utility of the styrylpyridine scaffold in biological imaging. researchgate.net

Table 2: Examples of Pyridine-Based Fluorescent Sensors

Sensor TypeAnalytePrinciple of Detection
Pyridine derivative-based grating sensorCr²⁺, Hg²⁺, Ni²⁺, Co²⁺Differential fluorescence response upon metal ion binding
2-amino-4,6-diphenyl-pyridine-3-carbonitrile derivativesPolymerization progressChanges in fluorescence in response to microenvironment viscosity
Phenothiazine-functionalized pyridineHypochlorite and Picric AcidFluorescence quenching or enhancement upon interaction

This table showcases the versatility of pyridine derivatives as fluorescent sensors for various analytes.

Interaction Mechanisms with Biomolecules (e.g., DNA Binding and Photocleavage Studies)

The interaction of small molecules with DNA is a field of intense research, with applications in diagnostics and therapeutics. The planar aromatic rings of this compound suggest that it could interact with DNA, potentially through intercalation between the base pairs.

Furthermore, the presence of the 2-nitrophenyl group is particularly significant. The 2-nitrobenzyl group is a well-known photolabile protecting group that can be cleaved upon UV irradiation. rsc.org This photocleavage property has been exploited in various biological applications, including the controlled release of molecules and the photocleavage of DNA. It is plausible that this compound could exhibit similar DNA photocleavage activity. Upon photoexcitation, the nitro group could abstract a hydrogen atom from the DNA backbone, leading to strand scission. Studies on ruthenium(II) polypyridyl complexes have also demonstrated their ability to cleave DNA upon irradiation. researchgate.netmdpi.com

The combination of a DNA-intercalating moiety (the styrylpyridine core) and a photoactive group (the nitrophenyl unit) in a single molecule makes this compound a promising candidate for further investigation as a photo-activated DNA cleaving agent.

Catalytic Applications of Derivatives and Metal Complexes

The pyridine nitrogen atom in this compound can act as a ligand to coordinate with metal ions, forming metal complexes. These complexes can possess catalytic activity for a variety of organic transformations. The electronic and steric properties of the ligand play a crucial role in determining the catalytic efficiency of the metal center.

Metal complexes of pyridine-containing macrocycles have been shown to be effective catalysts for reactions such as C-C and C-O bond formation. nih.gov Palladium(II) complexes with pyridine ligands are efficient precatalysts in Suzuki-Miyaura and Heck cross-coupling reactions. researchgate.net The catalytic activity of these complexes can be tuned by altering the substituents on the pyridine ring, which in turn modifies the basicity and steric environment of the ligand. researchgate.net

Derivatives of this compound could be synthesized to optimize their properties as ligands. For example, the introduction of additional donor atoms could create multidentate ligands that form more stable and catalytically active metal complexes. The electronic properties of the nitrophenyl group could also influence the catalytic cycle by modulating the electron density at the metal center. While specific catalytic applications of this compound complexes are yet to be reported, the versatility of pyridine-based ligands in catalysis suggests that this is a fertile area for future research. nih.govnih.gov

Organic Catalysis Facilitated by the Pyridine Moiety

The pyridine ring is a cornerstone of organic catalysis, primarily due to the Lewis basicity of the nitrogen atom's lone pair of electrons. This feature allows it to function as a catalyst in a variety of organic transformations. In the context of this compound, the nitrogen atom is available to activate substrates or reagents.

Research on analogous 2-substituted vinylpyridines has demonstrated that the steric environment around the nitrogen atom is a critical factor in its catalytic efficacy. For instance, in the cycloaddition of CO2 to epichlorohydrin, 2-vinylpyridine (B74390) exhibits different catalytic behavior compared to its 3- and 4-vinyl isomers due to the steric hindrance imposed by the adjacent vinyl group. acs.org This suggests that the 2-[2-(2-nitrophenyl)ethenyl] substituent in the target molecule would similarly modulate the accessibility and, therefore, the catalytic activity of the pyridine nitrogen. This steric crowding could be leveraged for achieving selectivity in reactions where catalyst-substrate interaction geometry is crucial.

Potential catalytic applications for the pyridine moiety in this compound include:

Acyl Transfer Reactions: Acting as a nucleophilic catalyst similar to 4-dimethylaminopyridine (B28879) (DMAP).

Knoevenagel Condensation: Serving as a basic catalyst to facilitate the condensation between aldehydes and active methylene (B1212753) compounds.

CO2 Fixation: Catalyzing the formation of cyclic carbonates from epoxides and carbon dioxide, a reaction of significant industrial and environmental importance. acs.org

Transition Metal-Catalyzed Transformations Utilizing Ligand Properties of Pyridyl-Ethenyl Systems

The pyridyl-ethenyl framework of this compound makes it an excellent candidate for use as a ligand in transition metal catalysis. The pyridine nitrogen atom is a strong σ-donor, enabling stable coordination to a wide range of metal centers. The molecule can function as a monodentate ligand through this nitrogen or potentially as a bidentate ligand, where the π-system of the ethenyl bridge or the nitro group's oxygen atoms could engage in secondary coordination.

The electronic properties of the ligand are significantly influenced by the 2-nitrophenyl group. As a potent electron-withdrawing group, the nitro substituent reduces the electron density on the pyridine ring, which in turn affects the σ-donating and π-accepting characteristics of the ligand. This electronic tuning can have a profound impact on the stability, reactivity, and selectivity of the resulting metal complex catalyst.

The table below summarizes representative catalytic applications of transition metal complexes featuring pyridyl-type ligands, illustrating the potential roles for complexes of this compound.

Catalyst Type (Metal + Ligand Class)Reaction CatalyzedPotential Role of this compound Complex
Palladium(II)-Pyridyl ComplexesSuzuki-Miyaura, Heck Cross-CouplingThe electron-deficient nature could enhance reductive elimination, potentially improving catalyst turnover in C-C bond formation.
Ruthenium(II)-Polypyridyl ComplexesTransfer Hydrogenation, OxidationThe ligand could stabilize various oxidation states of Ruthenium, facilitating redox-based catalytic cycles.
Iron(II)-Bis(imino)pyridine ComplexesOlefin Oligomerization/PolymerizationThe specific steric and electronic profile could influence the selectivity and activity of iron-catalyzed olefin transformations.
Copper(I/II)-Pyridinophane ComplexesSuperoxide Dismutase (SOD) Mimics, Atom Transfer Radical Polymerization (ATRP)Could be used to create catalysts for controlled polymerization or biomimetic oxidation processes.

Furthermore, ruthenium complexes with pyridyl-containing ligands have been shown to undergo photochemical reactions, such as the light-induced ejection of a ligand. nih.gov This suggests that metal complexes of this compound could be developed as photo-responsive catalysts, where their activity can be switched on or off with light.

Potential in Advanced Organic Synthesis Reagents and Methodologies

Beyond catalysis, this compound is a versatile reagent for advanced organic synthesis due to its multiple reactive sites. The nitro group, the ethenyl double bond, and the aromatic rings all offer opportunities for chemical modification.

Key potential transformations include:

Selective Reduction of the Nitro Group: The nitro group can be selectively reduced to afford other valuable functional groups. A significant challenge in this transformation is achieving chemoselectivity, specifically reducing the nitro group without affecting the C=C double bond. Catalytic hydrogenation or transfer hydrogenation using catalysts based on palladium, iron, or cobalt are common methods. commonorganicchemistry.comresearchgate.netnih.gov Controlled reduction could yield the corresponding nitroso, hydroxylamino, or amino derivatives, each of which is a valuable precursor for synthesizing complex nitrogen-containing heterocycles.

Photochemical Cycloadditions: The vinylpyridine moiety is known to participate in photochemical [2+2] cycloadditions. nih.govnih.govacs.org Under irradiation in the presence of a photosensitizer, this compound could react with other alkenes to form highly functionalized cyclobutane (B1203170) rings. The use of chiral catalysts in such reactions has been shown to induce high levels of stereocontrol, providing a pathway to enantiomerically enriched complex molecules. nih.govnih.gov

Photocyclization Reactions: As a structural analog of stilbene (B7821643), the molecule has the potential to undergo photochemical cyclization. Upon irradiation, stilbenes and their heterocyclic counterparts can cyclize to form phenanthrene-like polycyclic aromatic systems. chim.it This reaction could provide a direct route to novel, fused N-heterocyclic compounds with interesting photophysical or biological properties.

The following table outlines some of the prospective synthetic methodologies involving this compound.

Reaction TypeReagent/ConditionsProduct ClassSignificance
Chemoselective Nitro ReductionH₂, Pd/C or Fe(III)/Silane2-[2-(2-Aminophenyl)ethenyl]pyridineAccess to aniline (B41778) derivatives for dye synthesis, pharmaceutical precursors, and new ligand scaffolds. researchgate.net
Photochemical [2+2] CycloadditionAlkene, Photosensitizer, Light (hv)Substituted Cyclobutyl-pyridinesConstruction of complex, strained ring systems with high stereocontrol. nih.gov
Stilbene-like PhotocyclizationLight (hv), Oxidizing Agent (e.g., I₂)Fused Polycyclic HeteroaromaticsRapid assembly of complex aromatic cores for materials science or medicinal chemistry. chim.it
Dihydroxylation/EpoxidationOsO₄ or m-CPBADiol or Epoxide DerivativesIntroduction of oxygenated functional groups for further synthetic elaboration.

Future Research Perspectives and Challenges

The chemistry of this compound is rich with potential, yet its exploration is still in its early stages. Future research is poised to unlock its utility in various domains of chemistry.

Future Research Perspectives:

Novel Catalyst Development: A primary avenue of research will be the synthesis and characterization of transition metal complexes with this compound as a ligand. The catalytic activity of these new complexes should be systematically evaluated in a broad range of reactions, including cross-coupling, hydrogenation, and oxidation.

Photonic Materials: The stilbene-like conjugated system suggests potential applications in materials science. Research into its photophysical properties, including photochromism (reversible E/Z isomerization) and fluorescence, could lead to the development of molecular switches, sensors, or organic light-emitting diode (OLED) components.

Medicinal Chemistry Scaffolds: The selective transformations outlined previously could be used to generate libraries of novel compounds. For example, the fused heterocycles from photocyclization or the amino derivatives from reduction could be screened for biological activity, serving as new scaffolds in drug discovery.

Challenges:

Chemoselectivity: A significant challenge is the development of synthetic methods that can selectively target one functional group in the presence of others. For instance, modifying the pyridine ring without affecting the nitro group, or hydrogenating the double bond without reducing the nitro group, will require highly selective and mild reaction conditions.

Stereocontrol: In reactions like photochemical cycloadditions, achieving high levels of diastereo- and enantioselectivity is crucial for practical applications, especially in the synthesis of chiral molecules. This requires the rational design of chiral catalysts and a deep mechanistic understanding of the reaction pathways. nih.gov

Scalability: While many advanced methodologies may be effective on a laboratory scale, developing processes that are scalable, cost-effective, and environmentally benign will be essential for any potential industrial application.

Q & A

What are the recommended synthetic methodologies for preparing 2-[2-(2-Nitrophenyl)ethenyl]pyridine, and how can reaction yields be optimized?

Answer:
The synthesis of this compound likely involves cross-coupling reactions, such as Heck coupling, to introduce the ethenyl linkage between the pyridine and nitrophenyl moieties. For example, phenyllithium-mediated coupling (as seen in 2-phenylpyridine synthesis ) could be adapted by substituting bromobenzene with 2-nitro-substituted aryl halides. Key optimization steps include:

  • Catalyst selection : Palladium-based catalysts (e.g., Pd(OAc)₂) with ligands like PPh₃ for stability.
  • Reagent purity : Use anhydrous solvents and rigorously purified starting materials to avoid side reactions.
  • Temperature control : Maintain temperatures between 80–120°C to balance reaction rate and decomposition risks.
  • Workup : Column chromatography or recrystallization to isolate the product, with yields typically ranging from 40–70% depending on steric and electronic factors .

How should researchers characterize the structural and electronic properties of this compound?

Answer:
A multi-technique approach is recommended:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm the ethenyl linkage (δ ~6.5–7.5 ppm for vinyl protons) and aromatic patterns.
  • IR spectroscopy : Peaks at ~1520 cm⁻¹ and ~1350 cm⁻¹ for nitro (NO₂) stretching vibrations .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (C₁₃H₁₀N₂O₂; theoretical MW: 234.22 g/mol).
  • UV-Vis spectroscopy : Assess π-conjugation effects; expect absorption maxima in the 300–400 nm range due to the extended aromatic system .

What safety protocols are critical when handling this compound given limited toxicity data?

Answer:
Due to insufficient acute/chronic toxicity data (common in research-stage compounds ):

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.
  • Ventilation : Ensure local exhaust ventilation to minimize inhalation risks.
  • Storage : Keep in sealed containers in dry, ventilated areas away from light .
  • Spill management : Neutralize with inert adsorbents (e.g., silica gel) and dispose as hazardous waste .

How does the nitro group in this compound influence its reactivity in further functionalization?

Answer:
The nitro group is strongly electron-withdrawing, directing electrophilic substitution to the meta position and facilitating reduction reactions. Key considerations:

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts NO₂ to NH₂, altering electronic properties for applications like ligand design.
  • Nucleophilic aromatic substitution : Limited due to deactivation by the nitro group; requires harsh conditions (e.g., NaNH₂ in NH₃) .
  • Photostability : Nitro compounds may degrade under UV light; store in amber vials .

How can computational modeling assist in predicting the properties of this compound?

Answer:
Leverage databases like NIST Chemistry WebBook for reference spectra and thermodynamic parameters. Methods include:

  • DFT calculations : Optimize geometry and calculate HOMO-LUMO gaps to predict redox behavior.
  • Molecular docking : If used in bioapplications, simulate interactions with biological targets.
  • Solubility prediction : Use Hansen solubility parameters based on functional groups (nitro, pyridine) .

How should researchers address contradictions in reported synthetic yields or spectral data for this compound?

Answer:
Systematic validation is key:

  • Reproduce conditions : Verify reagent purity, solvent dryness, and reaction atmosphere (e.g., inert gas vs. air).
  • Analytical cross-check : Compare NMR/IR data with computational predictions or literature analogs .
  • Yield discrepancies : Optimize catalyst loading or reaction time; impurities in starting materials (e.g., residual moisture) often reduce yields .

What are potential applications of this compound in materials science or coordination chemistry?

Answer:
The compound’s conjugated structure suggests:

  • Ligand design : Coordinate with transition metals (e.g., Ru, Ir) for luminescent complexes in OLEDs.
  • Supramolecular chemistry : Self-assembly via π-π stacking or hydrogen bonding (pyridine’s lone pair).
  • Photocatalysis : Nitro groups may act as electron acceptors in charge-transfer systems .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.